6-Chloro-3-(indolinylcarbonyl)chromen-2-one
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Overview
Description
6-Chloro-3-(indolinylcarbonyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, an indolinylcarbonyl group at the 3rd position, and a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(indolinylcarbonyl)chromen-2-one typically involves the condensation of 6-chlorochromone with indoline-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
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Step 1: Synthesis of 6-Chlorochromone
Reagents: 6-chlororesorcinol, acetic anhydride
Conditions: Reflux in acetic anhydride
Product: 6-chlorochromone
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Step 2: Condensation with Indoline-2,3-dione
Reagents: 6-chlorochromone, indoline-2,3-dione
Conditions: Reflux in ethanol with a catalytic amount of piperidine
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(indolinylcarbonyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Sodium methoxide (NaOCH₃) in methanol
Major Products Formed
Oxidation: Formation of quinone derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of methoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(indolinylcarbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
6-Chloro-3-(indolinylcarbonyl)chromen-2-one can be compared with other chromen-2-one derivatives and indole-containing compounds:
Similar Compounds: 6-Chloro-3-iodochromone, 6-Chloro-3-(3-methylisoxazol-5-yl)-4-phenylquinolin-2(1H)-one
Uniqueness: The presence of both the chloro and indolinylcarbonyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-chloro-3-(2,3-dihydroindole-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-13-5-6-16-12(9-13)10-14(18(22)23-16)17(21)20-8-7-11-3-1-2-4-15(11)20/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLTZSUBYNHDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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